![molecular formula C22H22FN5O3S B2856409 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide CAS No. 951935-19-6](/img/structure/B2856409.png)
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22FN5O3S and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agent Development
The thiazole ring is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Compounds like this one have been studied for their potential to inhibit cancer cell growth and proliferation. The presence of the 1,4-dihydroquinoline moiety may also contribute to its cytotoxic activities against specific cancer cell lines .
Molecular Docking Studies
Molecular docking studies can reveal how this compound interacts with various biological targets at the molecular level. Such studies are essential for understanding the compound’s mechanism of action and for designing more potent analogs .
Biochemical Pathway Analysis
This compound could be used to investigate its effects on different biochemical pathways. By understanding how it influences these pathways, researchers can uncover new targets for drug development and therapeutic intervention.
Each of these applications contributes to the broader understanding and potential uses of this compound in scientific research. The versatility of the thiazole ring, combined with other functional groups, makes it a focal point for various studies aiming to develop new treatments for a range of diseases . If you need further details on any specific application, feel free to ask!
properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-13(29)26-5-7-27(8-6-26)19-11-18-15(10-17(19)23)20(30)16(12-28(18)14-2-3-14)21(31)25-22-24-4-9-32-22/h4,9-12,14H,2-3,5-8H2,1H3,(H,24,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQZZAAZQQGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NC=CS4)C5CC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.